7-Bromo-2,8-dimethyl-4-hydroxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

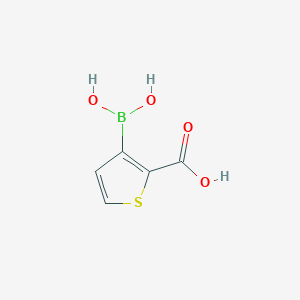

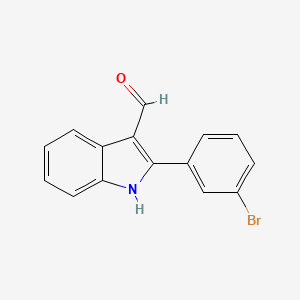

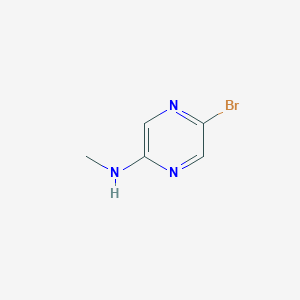

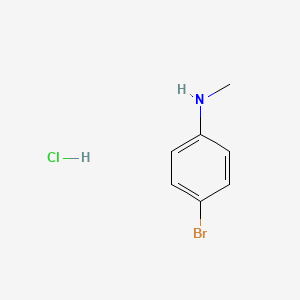

“7-Bromo-2,8-dimethyl-4-hydroxyquinoline” is a halogenated heterocycle . It has the empirical formula C11H10BrNO and a molecular weight of 252.11 . It is provided as a solid .

Molecular Structure Analysis

The molecular structure of “7-Bromo-2,8-dimethyl-4-hydroxyquinoline” consists of a benzene ring fused with a pyridine moiety . The compound contains a bromine atom at the 7th position and two methyl groups at the 2nd and 8th positions of the quinoline ring .Physical And Chemical Properties Analysis

“7-Bromo-2,8-dimethyl-4-hydroxyquinoline” is a solid . Its empirical formula is C11H10BrNO, and it has a molecular weight of 252.11 .Scientific Research Applications

Photolabile Protecting Group

- 7-Bromo-2,8-dimethyl-4-hydroxyquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and used as photolabile protecting groups for carboxylic acids. These compounds exhibit high single-photon quantum efficiency and are sensitive to multiphoton-induced photolysis, making them suitable for in vivo applications. Their increased solubility and low fluorescence enhance their utility as caging groups for biological messengers (Fedoryak & Dore, 2002).

Molecular Structure and Bonding

- The molecular structure and bonding of 7-bromoquinolin-8-ol, a related compound, have been studied, revealing the bromination pattern and hydrogen bonding characteristics. This has implications for its use in various chemical and biological applications (Collis et al., 2003).

Resonance Raman Characterization

- The resonance Raman characterization of 8-bromo-7-hydroxyquinoline caged acetate in different solutions has been conducted to better understand the forms of the ground-state species of this compound in aqueous solutions. This research aids in comprehending its properties and potential applications in various solvent environments (An et al., 2009).

Excited State Proton Transfer

- The compound has been studied for its excited state proton transfer (ESPT) effect, particularly in solvents like dimethyl sulfoxide. Understanding this effect is crucial for applications in optical switching and other photochemical processes (Guo et al., 2006).

Synthesis Methods

- Research on the synthesis of derivatives, like the conversion of bromo derivatives to chloro compounds, has been explored. Such studies are vital for the development of efficient synthetic pathways for various derivatives of 7-Bromo-2,8-dimethyl-4-hydroxyquinoline (Mongin et al., 1996).

Complex Formation

- The formation of dinuclear complexes using ethylene-linked catechol/8-hydroxyquinoline derivatives has been investigated, which is significant for the development of new materials and catalysts (Albrecht et al., 2000).

Photophysical Properties

- The study of photophysical properties, such as the photoremovable protecting group application for physiological use, demonstrates the versatility of this compound in biochemistry and cell biology. These properties make it suitable for regulating the action of bioactive molecules with light, especially in two-photon excitation scenarios (Zhu et al., 2006).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H301 - H318, indicating toxicity if swallowed and causing serious eye damage . The precautionary statements are P280 - P301 + P310 - P305 + P351 + P338, suggesting the need for protective gloves, eye protection, and specific actions in case of ingestion or contact with eyes .

properties

IUPAC Name |

7-bromo-2,8-dimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMQLNRKZDXRPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670971 |

Source

|

| Record name | 7-Bromo-2,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,8-dimethyl-4-hydroxyquinoline | |

CAS RN |

1189106-80-6 |

Source

|

| Record name | 7-Bromo-2,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189106-80-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)

![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)